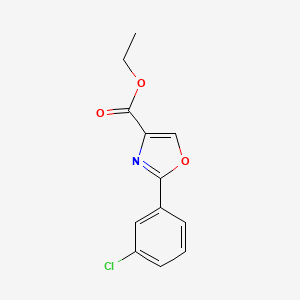
(2,2'-Binaphthalene)-6,6'-dicarboxylic acid
Descripción general
Descripción
“(2,2’-Binaphthalene)-6,6’-dicarboxylic acid” is a derivative of 2,2’-Binaphthalene . The molecular formula of 2,2’-Binaphthalene is C20H14 . It is a structurally rigid fluorophore that shows no conformational and electronic change upon complexation in the ground state .
Synthesis Analysis
The synthesis of 2,2’-Binaphthalene-based receptors has been studied extensively. For instance, two trimethylsilyl groups were introduced at 5- and 5′-positions of 2,2′-binaphthalene to improve the solubility of 2,2′-binaphthalene-based receptors . In another study, two routes for the synthesis of (±)-3,3′-diphenyl BINOLs via (±)-3,3′ bis-halogenated BINOLs intermediates using (±)-BINOL as the starting material have been established .
Molecular Structure Analysis
The X-ray crystallographic analysis revealed the twisted structure of 2,2’-Binaphthalene in the solid state . The solubility of 2,2’-Binaphthalene was moderately improved by 3.1-fold comparing with the mother skeleton .
Chemical Reactions Analysis
Imines are formed in a reversible, acid-catalyzed process that begins with nucleophilic addition of the primary amine to the carbonyl group, followed by transfer of a proton from nitrogen to oxygen to yield a neutral amino alcohol, or carbinolamine .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’-Binaphthalene include a molecular weight of 254.3252 . The fusion temperature is 461.2 K . The solubility of 2,2’-Binaphthalene was moderately improved by 3.1-fold comparing with the mother skeleton .
Aplicaciones Científicas De Investigación
Application in Chemosensors
- Specific Scientific Field : Molecular Recognition Chemistry .
- Summary of the Application : 2,2’-binaphthalene has been used in the design of chemosensors, which can detect a binding event by changing UV–Vis and fluorescence spectra . These chemosensors have been widely developed due to their high sensitivity and low-cost instrument used .
- Methods of Application or Experimental Procedures : Two trimethylsilyl groups were introduced at 5- and 5′-positions of 2,2′-binaphthalene to improve the solubility of 2,2′-binaphthalene-based receptors . The X-ray crystallographic analysis revealed the twisted structure of 2 in the solid state .
- Summary of the Results or Outcomes : The solubility of 2 was moderately improved by 3.1-fold comparing with mother skeleton 1 . As a practical example of 2, receptor 8 bearing two aza-15-crown-5 moieties was prepared and the selective binding of 8 with Ba 2+ can be observed by the formation of sandwich-like complex .
Application in Solubility Improvement
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 2,2’-Binaphthalene has been used to improve the solubility of certain receptors . This is important because solubility can affect the efficiency and effectiveness of these receptors .
- Methods of Application or Experimental Procedures : Two trimethylsilyl groups were introduced at the 5- and 5′-positions of 2,2′-binaphthalene to improve the solubility of 2,2′-binaphthalene-based receptors . The X-ray crystallographic analysis revealed the twisted structure of the compound in the solid state .
- Summary of the Results or Outcomes : The solubility of the compound was moderately improved by 3.1-fold compared with the original structure . As a practical example, a receptor bearing two aza-15-crown-5 moieties was prepared and the selective binding of the receptor with Ba 2+ could be observed by the formation of a sandwich-like complex .
Application in Metal-Organic Frameworks
- Specific Scientific Field : Materials Science .
- Summary of the Application : 2,2’-Dihydroxy-1,1’-binaphthalene-5,5’-dicarboxylic acid, a derivative of 2,2’-binaphthalene, has been used in the synthesis of a novel chiral metal–organic framework . These frameworks have potential applications in gas storage, separation, and catalysis .
- Methods of Application or Experimental Procedures : The chiral metal–organic framework was synthesized by treating 2,2’-dihydroxy-1,1’-binaphthalene-5,5’-dicarboxylic acid with a Cu (ii) ion .
- Summary of the Results or Outcomes : The resulting framework was found to efficiently catalyze the asymmetric ring opening reaction of an epoxide with amine under solvent-free conditions .
Application in Phase Change Data
- Specific Scientific Field : Physical Chemistry .
- Summary of the Application : 2,2’-Binaphthalene has been used in the study of phase change data . This is important because understanding phase changes can help in the design of processes in industries such as chemical manufacturing .
- Methods of Application or Experimental Procedures : The phase change data of 2,2’-Binaphthalene was studied using various methods . The data was compiled and is available from the Thermodynamics Research Center (TRC) data .
- Summary of the Results or Outcomes : The fusion temperature (T fus) of 2,2’-Binaphthalene was found to be around 461.2 K . The enthalpy of fusion (Δ fus H) was found to be 38.900 kJ/mol at this temperature . The entropy of fusion (Δ fus S) was found to be 84.4 J/mol*K at this temperature .
Application in Fluorescence Spectroscopy
- Specific Scientific Field : Analytical Chemistry .
- Summary of the Application : 2,2’-Binaphthalene has been used in the design of chemosensors, which can detect a binding event by changing UV–Vis and fluorescence spectra . These chemosensors have been widely developed due to their high sensitivity and low-cost instrument used .
- Methods of Application or Experimental Procedures : Two trimethylsilyl groups were introduced at 5- and 5′-positions of 2,2′-binaphthalene to improve the solubility of 2,2′-binaphthalene-based receptors . The X-ray crystallographic analysis revealed the twisted structure of 2 in the solid state .
- Summary of the Results or Outcomes : The solubility of 2 was moderately improved by 3.1-fold comparing with mother skeleton 1 . As a practical example of 2, receptor 8 bearing two aza-15-crown-5 moieties was prepared and the selective binding of 8 with Ba 2+ can be observed by the formation of sandwich-like complex .
Safety And Hazards
Direcciones Futuras
The future directions of 2,2’-Binaphthalene research could involve the design of chemosensors, which can detect a binding event by changing UV–Vis and fluorescence spectra . The introduction of bulky substituents into the 2,2’-Binaphthalene skeleton could be an effective way to overcome the disadvantage of 2,2’-Binaphthalene-based receptors .
Propiedades
IUPAC Name |
6-(6-carboxynaphthalen-2-yl)naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-21(24)19-7-5-15-9-13(1-3-17(15)11-19)14-2-4-18-12-20(22(25)26)8-6-16(18)10-14/h1-12H,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEIPTRZTZNYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC4=C(C=C3)C=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239335 | |
| Record name | (2,2'-Binaphthalene)-6,6'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2'-Binaphthalene)-6,6'-dicarboxylic acid | |
CAS RN |
932033-58-4 | |
| Record name | [2,2′-Binaphthalene]-6,6′-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932033-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2'-Binaphthalene)-6,6'-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932033584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2'-Binaphthalene)-6,6'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 932033-58-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,2'-BINAPHTHALENE)-6,6'-DICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX7J2U0Y7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










